![molecular formula C16H12ClFN2OS B2825627 (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide CAS No. 865545-60-4](/img/structure/B2825627.png)
(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are often used in the synthesis of various pharmaceuticals and have been studied for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives, have been synthesized by 1,3-dipolar cycloaddition with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Scientific Research Applications
Anti-inflammatory and Antinociceptive Activities
A series of thiazolo[3,2-a]pyrimidine derivatives, showcasing structural similarities and chemical functionalities to the compound of interest, have been designed and synthesized. These compounds, including specific derivatives with chloro and fluoro substitutions, demonstrated significant anti-inflammatory and antinociceptive activities. The rat paw edema method and thermal stimulus technique were employed for the evaluation, highlighting the compounds' potential in reducing inflammation and pain sensation without causing notable ulcerogenic activity. The presence of an aryl ring substituted with electron-withdrawing groups, such as chloro and fluoro, was found to enhance the compounds' activities, suggesting the critical role of these substitutions in modulating the biological effects (Alam et al., 2010).
Antimicrobial Activity
Research into fluorobenzamides containing thiazole and thiazolidine groups has uncovered promising antimicrobial properties. A study involving the synthesis of 5-arylidene derivatives, bearing a fluorine atom, demonstrated enhanced antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the fluorine atom in these compounds was essential for their antimicrobial efficacy, indicating the importance of halogenation in designing potent antimicrobial agents (Desai et al., 2013).
Anticancer Potential
Studies on benzothiazole derivatives have revealed their significant anticancer properties. A variety of benzothiazole acylhydrazones have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against various cancer cell lines, including those of glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. The research indicates that specific substitutions on the benzothiazole scaffold, such as the introduction of fluorine, can modulate its antitumor properties, underscoring the potential of halogenated benzothiazoles in cancer therapy (Osmaniye et al., 2018).
properties
IUPAC Name |
N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2OS/c1-2-20-14-11(17)7-5-9-13(14)22-16(20)19-15(21)10-6-3-4-8-12(10)18/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWESHQBYHWNTHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2825544.png)
![3a-Methylhexahydropyrrolo[1,2-b]isothiazole-2-carboxylic acid 1,1-dioxide](/img/structure/B2825545.png)
![Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate](/img/structure/B2825550.png)
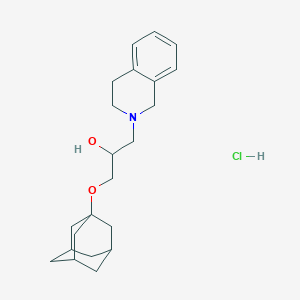
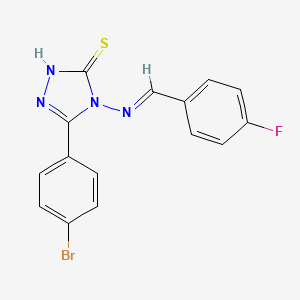

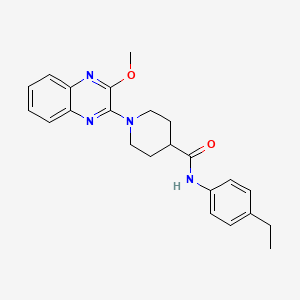
![5-Bromo-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2825558.png)
![N'-[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2825559.png)
![2-amino-7-bromo-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2825560.png)
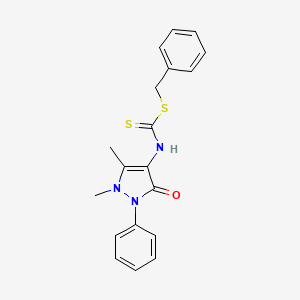
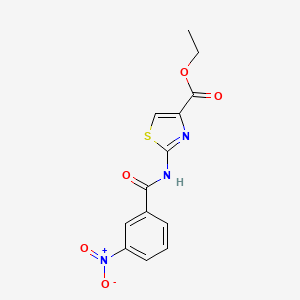
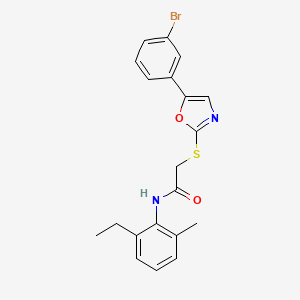
![N-[3-[(Prop-2-enoylamino)methyl]phenyl]propanamide](/img/structure/B2825568.png)